molecular formula C33H35NO2 B371417 1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate CAS No. 301193-80-6

1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate

Cat. No.: B371417
CAS No.: 301193-80-6
M. Wt: 477.6g/mol
InChI Key: RMDRZRONVDYXPT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a piperidino group, a naphthyl group, and a benzenecarboxylate group. Each of these groups contributes to the overall properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the phenyl and naphthyl groups might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzenecarboxylate group might make the compound acidic .

Scientific Research Applications

NMR Spectra and Azo-Hydrazone Tautomerism

A study by Lyčka (1999) explores the NMR spectra and azo-hydrazone tautomerism of dyes prepared by coupling naphthalene-diazonium chloride with various components. This research provides insight into the structural and tautomeric behaviors of compounds similar to 1-(Phenyl(piperidino)methyl)-2-naphthyl 4-(tert-butyl)benzenecarboxylate.

Fluorescence in Polymerization

The fluorescence spectra of similar compounds during the polymerization of methylmethacrylate (MMA) were studied by Vos et al. (1987). This research demonstrates how fluorescence can be used to monitor the polymerization process and the mobility of molecules in polymer matrices.

Reactions with Aryl Isothiocyanates and Isocyanates

The reaction of aryl isothiocyanates and isocyanates with enamino ketones, which are structurally related to this compound, was investigated by Tsuge and Inaba (1973). Their findings offer valuable information about the reactivity and potential applications of such compounds in chemical synthesis.

Conformational Studies

A paper by Csütörtöki et al. (2012) presents a conformational study of piperidine-fused benzoxazinonaphthoxazine. This research provides insights into the molecular structure and behavior of compounds similar to this compound, which can be important for understanding their chemical properties.

Asymmetric Synthesis

Jona et al. (2009) developed an efficient method for the asymmetric synthesis of a compound structurally related to this compound, useful in the synthesis of nociceptin antagonists. Their research, detailed in their publication (Jona et al., 2009), contributes to the field of asymmetric synthesis, which is crucial for the production of enantiomerically pure pharmaceuticals.

Synthesis and Photolysis Studies

Russkikh (1992) investigated the synthesis and photolysis efficiency of methylated 2-dialkylamino- and 2-piperidino-1,4-naphthoquinones, which share structural similarities with this compound. The study, found in (Russkikh, 1992), provides insights into the synthesis and photochemical behavior of these quinones, which could be relevant for understanding the photostability and photoreactivity of similar compounds.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

[1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-yl] 4-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35NO2/c1-33(2,3)27-19-16-26(17-20-27)32(35)36-29-21-18-24-12-8-9-15-28(24)30(29)31(25-13-6-4-7-14-25)34-22-10-5-11-23-34/h4,6-9,12-21,31H,5,10-11,22-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDRZRONVDYXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C(C4=CC=CC=C4)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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